molecular formula C9H12N2O B2795160 2-(Cyclopropylmethoxy)-3-methylpyrazine CAS No. 2202327-35-1

2-(Cyclopropylmethoxy)-3-methylpyrazine

Cat. No.: B2795160
CAS No.: 2202327-35-1
M. Wt: 164.208
InChI Key: SXKBIWWNVQRFEP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a cyclopropylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylpyrazine typically involves the reaction of 2-chloro-3-methylpyrazine with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

2-chloro-3-methylpyrazine+cyclopropylmethanolK2CO3,DMFThis compound\text{2-chloro-3-methylpyrazine} + \text{cyclopropylmethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-chloro-3-methylpyrazine+cyclopropylmethanolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of cyclopropylmethoxy-3-methylpyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)pyrazine
  • 3-Methylpyrazine
  • 2-Methoxypyrazine

Comparison

2-(Cyclopropylmethoxy)-3-methylpyrazine is unique due to the presence of both the cyclopropylmethoxy group and the methyl group on the pyrazine ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-9(11-5-4-10-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBIWWNVQRFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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